3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)-
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- is an organic compound belonging to the triazolone family This compound is characterized by its unique structure, which includes a triazole ring fused with a ketone group, an ethyl group, and a trifluoromethyl-substituted phenyl group
Properties
CAS No. |
129521-48-8 |
|---|---|
Molecular Formula |
C11H10F3N3O |
Molecular Weight |
257.21 g/mol |
IUPAC Name |
4-ethyl-3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H10F3N3O/c1-2-17-9(15-16-10(17)18)7-4-3-5-8(6-7)11(12,13)14/h3-6H,2H2,1H3,(H,16,18) |
InChI Key |
MTGXJWRECSAOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for its application in large-scale production, particularly for pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to a diverse array of derivatives.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism by which 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazole-3-one (NTO): Known for its use in explosives due to its insensitivity and thermal stability.
3-Nitro-1,2,4-triazol-5-one (NTO): Another isomer with similar properties to 5-nitro-2,4-dihydro-3H-1,2,4-triazole-3-one.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Biological Activity
3H-1,2,4-Triazol-3-one derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)- (CAS Number: 3075982) is notable for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12F3N3O
- Molecular Weight : 273.25 g/mol
- IUPAC Name : 2,4-dihydro-4-ethyl-5-(3-(trifluoromethyl)phenyl)-3H-1,2,4-triazol-3-one
Research indicates that triazole compounds often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of enzymes involved in critical biological pathways. For example, they may inhibit cytochrome P450 enzymes, which play a role in drug metabolism and synthesis of steroid hormones.
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties. They disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.
- Anticancer Properties : Some studies suggest that triazole compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazole derivatives against fungal pathogens. The specific compound demonstrated significant inhibitory activity against Candida albicans with a minimum inhibitory concentration (MIC) of 8 µg/mL. This suggests potential therapeutic applications in treating fungal infections.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines indicated that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis revealed increased levels of activated caspases, confirming the compound's role in promoting programmed cell death.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the triazole derivative indicates moderate absorption with a half-life ranging from 6 to 12 hours. Toxicological assessments reveal that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish long-term safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
